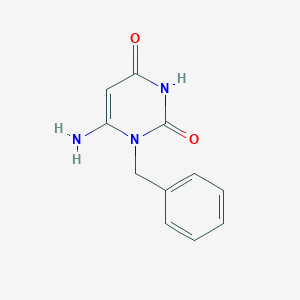

6-アミノ-1-ベンジルウラシル

概要

説明

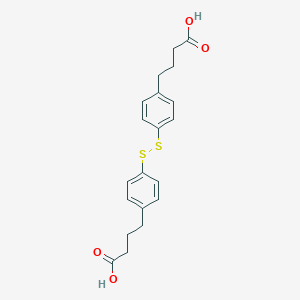

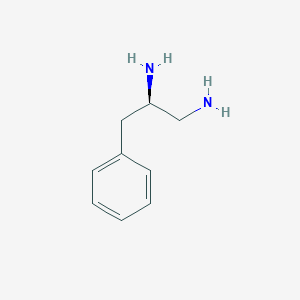

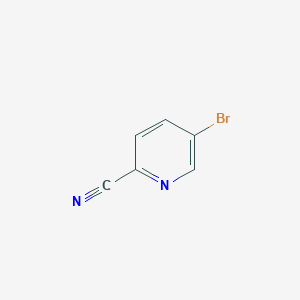

6-Amino-1-benzyluracil (6-ABU) is a synthetic drug used in scientific research and laboratory experiments. It is a modified form of uracil, a nucleobase found in DNA and RNA. 6-ABU has been used to study the effects of RNA and DNA in various biochemical and physiological processes.

科学的研究の応用

抗腫瘍活性

6-アミノ-1-ベンジルウラシルは、有望な抗腫瘍活性を示す新規複素環誘導体の合成に使用されてきました。これらの化合物は、肺がんA549細胞株に対してin vitroで試験されており、有意な細胞毒性を示しています。 分子ドッキング研究では、これらの誘導体は、CDK2、Jak2、DHFRなど、がんの進行に関与するタンパク質に効果的に結合できることが示唆されています .

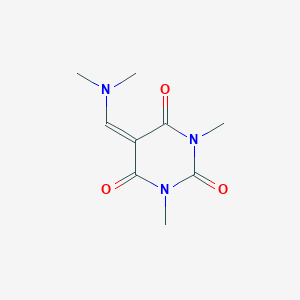

ピリド[2,3-d]ピリミジン誘導体の合成

この化合物は、ピリド[2,3-d]ピリミジン誘導体の一鍋合成における前駆体として役立ちます。 これらの誘導体は、異なる芳香族アルデヒドとエチルアセト酢酸を、6-アミノ-1-ベンジルウラシルとエタノール中で還流条件下で縮合させることにより合成されます .

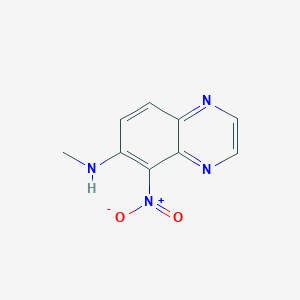

キサンチンとルマジン誘導体

6-アミノ-1-ベンジルウラシルは、キサンチンとルマジン誘導体の合成のための重要な出発物質です。 これらの誘導体は、5,6-ジアミノウラシルを芳香族アルデヒドと適切な溶媒中で還流することにより得られ、さまざまな生物活性の可能性を秘めています .

化学療法薬の開発

6-アミノ-1-ベンジルウラシルから合成された複素環誘導体は、化学療法薬としての可能性について調査されています。 予備研究で観察された有望な活性は、創薬のためのさらなる調査を正当化します .

分子ドッキング研究

6-アミノ-1-ベンジルウラシル誘導体は、分子ドッキング研究で、がん関連タンパク質との相互作用を予測するために使用されます。 これらの研究は、作用機序の理解と、より優れた治療効果を得るための化合物の最適化に役立ちます .

医薬品有機化学

医薬品有機化学の分野では、6-アミノ-1-ベンジルウラシルは、潜在的な薬理活性を有する化合物を生成するために使用されます。 その汎用性により、さまざまな化学反応を探求し、新しい医薬品を開発することができます .

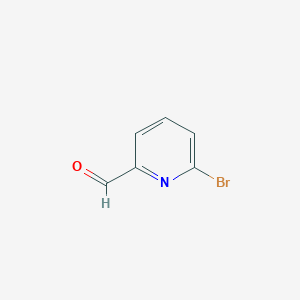

6-アセチルピリドピリミジン-7-オンの合成

別の用途には、エチル2-(2-ヒドロキシベンジリデン)アセト酢酸を6-アミノ-1-ベンジルウラシルと縮合させて、6-アセチルピリドピリミジン-7-オンを得ることがあります。 この化合物は、さらなる化学変換のための中間体として役立ちます .

教育研究

6-アミノ-1-ベンジルウラシルは、教育機関でも研究や教育目的で使用されています。 これは、学生が合成経路や創薬における有機化学の応用について学ぶための実践的な例を提供します .

Safety and Hazards

特性

IUPAC Name |

6-amino-1-benzylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c12-9-6-10(15)13-11(16)14(9)7-8-4-2-1-3-5-8/h1-6H,7,12H2,(H,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMKJOZVQZBJSEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CC(=O)NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50290717 | |

| Record name | 6-Amino-1-benzyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41862-11-7 | |

| Record name | 6-Amino-1-benzyluracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41862-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-1-benzyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041862117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 41862-11-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-1-benzyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 6-Amino-1-benzyluracil in the synthesis of potentially anticancer compounds?

A1: 6-Amino-1-benzyluracil serves as a crucial starting material in the synthesis of various heterocyclic compounds, particularly pyrido[2,3-d]pyrimidine derivatives. [] The research highlights its use in a one-pot, three-component reaction with different aromatic aldehydes and ethyl acetoacetate to create ethyl 5-arylpyridopyrimidine-6-carboxylates. [] These newly synthesized compounds demonstrated promising anticancer activity against the lung cancer cell line A549. []

Q2: How were the synthesized compounds characterized, and were any computational studies performed to understand their potential anticancer mechanisms?

A2: Researchers characterized the synthesized compounds using various spectroscopic techniques, including 1H-NMR, 13C-NMR, IR, and mass spectrometry, as well as elemental analysis. [] To further investigate their potential anticancer mechanisms, a molecular docking study was conducted. [] This study explored the interactions of the synthesized compounds with proteins known to play crucial roles in cancer progression, particularly lung cancer. [] The results indicated that several compounds, including some derived from 6-Amino-1-benzyluracil, exhibited strong binding affinities to target proteins such as CDK2, Jak2, and DHFR. [] These findings suggest the potential of these compounds as chemotherapeutic agents, warranting further investigation.

Q3: Are there other synthetic applications for 6-Amino-1-benzyluracil beyond anticancer research?

A3: While the provided research focuses on the anticancer potential of compounds derived from 6-Amino-1-benzyluracil, it can also act as a precursor in synthesizing other biologically active compounds. For instance, it can be used to create methylenebis(2-thiouracils), tricyclic pyrimidines, and 6-alkylthiopurine-2-ones, which exhibit antiviral and antimicrobial properties. [] This highlights the versatility of 6-Amino-1-benzyluracil as a building block in medicinal chemistry.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B14949.png)

![2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14961.png)